molecular formula C16H11NO5 B1371748 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 166096-48-6

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1371748
M. Wt: 297.26 g/mol
InChI Key: BOJFCMPQNFNMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (MDIC) is an organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of various active pharmaceutical ingredients (API) and other derivatives. MDIC is a versatile molecule that has been investigated for its potential application in various scientific fields, such as medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

    2-(3-Methoxyphenyl)ethylamine

    :

    • Application : This compound is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction. It’s also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
    • Results : The outcomes of these reactions would be the formation of new compounds, which can be confirmed and characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid

    • Application : This compound is a caffeine metabolite which showed high antioxidant activity. It is a very sensitive biomarker for the consumption of relatively small amount of coffee. It can be used to inhibit prostaglandin E (2) production .
    • Method of Application : In biochemical research, this compound could be administered to experimental subjects (like lab mice) and its effects studied. Alternatively, it could be added to cell cultures to study its effects on cellular processes .
    • Results : The outcomes would depend on the specific experiment, but could include changes in cellular behavior, alterations in gene expression, or changes in physiological parameters .

    Homovanillic acid

    • Application : Homovanillic acid is a major catecholamine metabolite that is produced by a consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine. It is used as a reagent to detect oxidative enzymes, and is associated with dopamine levels in the brain .
    • Method of Application : In neuroscience research, this compound could be administered to experimental subjects (like lab mice) and its effects studied. Alternatively, it could be added to cell cultures to study its effects on cellular processes .
    • Results : The outcomes would depend on the specific experiment, but could include changes in cellular behavior, alterations in gene expression, or changes in physiological parameters .

    Ferulic acid

      Application : Ferulic acid is a hydroxycinnamic acid; it is an organic compound with the formula

      (CH3O)HOC6H3CH=CHCO2H(CH_3O)HOC_6H_3CH=CHCO_2H(CH3​O)HOC6​H3​CH=CHCO2​H

      . Classified as a phenolic phytochemical, ferulic acid is found in plant cell walls, covalently bonded to hemicellulose such as arabinoxylans .
    • Method of Application : In biochemical research, this compound could be administered to experimental subjects (like lab mice) and its effects studied. Alternatively, it could be added to cell cultures to study its effects on cellular processes .
    • Results : The outcomes would depend on the specific experiment, but could include changes in cellular behavior, alterations in gene expression, or changes in physiological parameters .

    3-(2-Methoxyphenyl)propionic acid

    • Application : This compound is a derivative of benzenepropanoic acid. It’s used in the synthesis of various organic compounds .
    • Results : The outcomes of these reactions would be the formation of new compounds, which can be confirmed and characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-

    • Application : This compound is a derivative of cinnamic acid. It’s used in the synthesis of various organic compounds .
    • Results : The outcomes of these reactions would be the formation of new compounds, which can be confirmed and characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-22-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16(20)21)7-13(12)15(17)19/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJFCMPQNFNMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.